molecular formula C17H20N2O2 B14499268 3-(Dimethylamino)phenyl benzyl(methyl)carbamate CAS No. 62899-58-5

3-(Dimethylamino)phenyl benzyl(methyl)carbamate

Cat. No.: B14499268
CAS No.: 62899-58-5
M. Wt: 284.35 g/mol
InChI Key: KMHRUEDQHMQXNE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)phenyl benzyl(methyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)phenyl benzyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-(Dimethylamino)phenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of carbamates often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance the reaction rate and yield. For example, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate is a method that can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)phenyl benzyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)phenyl benzyl(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)phenyl benzyl(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)phenyl benzyl(methyl)carbamate is unique due to the presence of both the dimethylamino and benzyl groups, which confer specific chemical properties and reactivity. These structural features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

62899-58-5

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] N-benzyl-N-methylcarbamate

InChI

InChI=1S/C17H20N2O2/c1-18(2)15-10-7-11-16(12-15)21-17(20)19(3)13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

KMHRUEDQHMQXNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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